molecular formula C9H7F3N2O3 B1297582 4-Nitro-2-(trifluoromethyl)acetanilide CAS No. 395-68-6

4-Nitro-2-(trifluoromethyl)acetanilide

Cat. No.: B1297582
CAS No.: 395-68-6
M. Wt: 248.16 g/mol
InChI Key: RBEVUHKSMGYLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(trifluoromethyl)acetanilide (CAS 395-68-6) is a high-purity chemical compound offered as a solid with a melting point of 146-150°C . Its molecular formula is C 9 H 7 F 3 N 2 O 3 and it has a molecular weight of 248.16 g/mol . This compound is a valuable building block in synthetic and medicinal chemistry, serving as a crucial intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) . The molecular structure incorporates two highly influential functional groups: the electron-withdrawing nitro group and the trifluoromethyl group. The presence of the trifluoromethyl group is particularly significant in drug discovery, as it can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability. As such, this compound is an important reagent for researchers developing new therapeutics and studying structure-activity relationships . Key Chemical Identifiers: - CAS Number: 395-68-6 - MDL Number: MFCD00052846 - IUPAC Name: N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide - SMILES: CC(=O)NC1=C(C=C(C=C1) N+ =O)C(F)(F)F Safety Information: This product is labeled with the GHS07 signal word "Warning" and carries hazard statements H315-H319-H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Disclaimer: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c1-5(15)13-8-3-2-6(14(16)17)4-7(8)9(10,11)12/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVUHKSMGYLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337240
Record name N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-68-6
Record name N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitro-2'-(trifluoromethyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextual Significance of Substituted Acetanilides in Synthetic and Medicinal Chemistry

The acetanilide (B955) scaffold, characterized by an N-phenylacetamide structure, has long been a cornerstone in both synthetic and medicinal chemistry. Historically, acetanilide itself was one of the earliest synthetic analgesics and antipyretics, introduced into medical practice in 1886 under the name Antifebrin. wikipedia.orgbritannica.com Although its use was later curtailed due to toxicity, it paved the way for the development of safer derivatives, most notably paracetamol (acetaminophen), which remains a widely used medication. britannica.com In the body, acetanilide is primarily metabolized to paracetamol, which is responsible for its therapeutic effects. wikipedia.org

The true value of the acetanilide framework lies in its versatility as a synthetic intermediate. ontosight.aiorientjchem.org The acetamido group (-NHCOCH₃) is a key functional group in organic synthesis. For instance, acetanilide is a precursor in the production of 4-acetamidobenzenesulfonyl chloride, an essential intermediate for manufacturing sulfa drugs. wikipedia.org The anilide moiety is found in numerous pharmaceuticals and biologically active compounds, and research has shown that modifications to the basic acetanilide structure can lead to a wide range of pharmacological activities, including anti-inflammatory effects. ontosight.ai Its derivatives are also used in the synthesis of dyes, rubber accelerators, and herbicides. wikipedia.org

Strategic Importance of Nitro and Trifluoromethyl Functional Groups in Aromatic Systems

Established Chemical Synthesis Pathways to this compound

The established synthesis of this compound typically follows a classical two-step process involving acetylation of a substituted aniline (B41778) followed by electrophilic aromatic substitution, specifically nitration. This approach is analogous to the synthesis of other nitroacetanilide derivatives. magritek.comathabascau.caresearchgate.net

The logical synthetic route commences with the acetylation of 4-nitro-2-(trifluoromethyl)aniline. In this reaction, the amino group of the aniline derivative is acylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This step is crucial as it protects the amino group and transforms it into an acetamido group (-NHCOCH₃). The acetamido group is an activating, ortho-, para-directing group for subsequent electrophilic aromatic substitution reactions.

Alternatively, and more commonly, the synthesis starts with 2-(trifluoromethyl)aniline. This precursor is first acetylated to form 2-(trifluoromethyl)acetanilide. The subsequent and final step is the regioselective nitration of this intermediate. The nitration is typically achieved using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. magritek.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

In the nitration of 2-(trifluoromethyl)acetanilide, the directing effects of the substituents on the aromatic ring are critical. The acetamido group is a powerful ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The strong activating and directing effect of the acetamido group governs the position of the incoming nitro group. Consequently, the nitronium ion is directed to the position para to the acetamido group, resulting in the desired product, this compound. A smaller amount of the ortho-isomer, 2-Nitro-6-(trifluoromethyl)acetanilide, may also be formed as a byproduct.

A similar, well-documented synthesis is that of the isomer 4-nitro-3-trifluoromethylacetanilide, which is prepared by the nitration of m-trifluoromethylacetanilide. google.com This process also highlights the reliability of nitration on trifluoromethyl-substituted acetanilides to yield specific isomers.

Table 1: Reaction Conditions for the Synthesis of Nitro-Trifluoromethyl-Substituted Acetanilides

StepReactantReagent(s)SolventTemperature (°C)ProductYield (%)Reference
Acetylation m-(trifluoromethyl)anilineAcetyl chlorideToluene50 - 55m-trifluoromethyl Acetanilide (B955)78 google.com
Nitration m-trifluoromethyl AcetanilideConcentrated Nitric AcidNone60 - 654-nitro-3-trifluoromethyl Acetanilide83 google.com

This table presents data for an analogous isomer, illustrating a typical synthetic procedure.

Development of Novel and Efficient Synthetic Strategies

While the established pathways are effective, there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign synthetic methods. Research in this area focuses on improving reaction conditions, minimizing waste, and utilizing greener reagents.

Green chemistry principles are increasingly being applied to the synthesis of acetanilide and its derivatives to reduce the environmental impact of chemical processes. cas.cn Key areas of improvement include the use of safer solvents, alternative catalysts, and more atom-economical reagents.

For the acetylation step, conventional methods often use acetic anhydride, which generates acetic acid as a byproduct. Greener alternatives explore the use of less hazardous acetylating agents or catalytic methods that improve atom economy.

In the context of trifluoromethylation and other derivatizations, significant progress has been made in developing greener methodologies. For instance, catalyst-free direct C-H trifluoromethylation of arenes has been achieved in a water-acetonitrile mixture using sodium triflinate as the CF₃ source. rsc.org This method avoids the use of harsh catalysts and organic solvents. Furthermore, visible-light-induced trifluoromethylation reactions are gaining attention due to their mild reaction conditions and reduced energy consumption. acs.org These photocatalytic methods often operate at room temperature and can be more selective, reducing the formation of unwanted byproducts.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Acetanilide Synthesis

FeatureConventional MethodGreen Chemistry Approach
Solvent Often uses volatile organic compounds (VOCs)Water, or solvent-free conditions
Catalyst Strong acids (e.g., H₂SO₄)Biodegradable catalysts, photocatalysts
Reagents Hazardous reagents like acetic anhydrideLess hazardous reagents, improved atom economy
Energy Often requires heatingRoom temperature reactions, photocatalysis
Waste Generation of byproducts and acidic wasteMinimized waste, recyclable catalysts

Modular Synthesis of Trifluoromethylated Acetanilide Derivatives

A modular or building-block approach to synthesis offers a powerful strategy for the rapid generation of a diverse library of related compounds, such as trifluoromethylated acetanilide derivatives. organic-chemistry.orgnih.gov This methodology involves the assembly of molecules from readily available, structurally diverse building blocks. This approach is highly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies.

In the context of trifluoromethylated acetanilides, a modular synthesis would involve preparing a set of functionalized anilines and a variety of acylating agents. For instance, a library of trifluoromethyl-substituted anilines with varying substitution patterns could be reacted with a range of acid chlorides or anhydrides. This combinatorial approach allows for the systematic modification of different parts of the molecule to fine-tune its properties.

Recent advances in synthetic chemistry have provided a wide array of tools for the modular construction of complex molecules. nih.gov For example, new methods for introducing fluorine and trifluoromethyl groups allow for the late-stage functionalization of molecules, which is a key advantage in modular synthesis. nih.gov By developing robust and versatile chemical reactions that can link different molecular fragments, chemists can efficiently produce a wide range of novel trifluoromethylated acetanilide derivatives for further investigation.

Reactivity and Mechanistic Investigations of 4 Nitro 2 Trifluoromethyl Acetanilide

Electronic and Steric Effects of the Nitro and Trifluoromethyl Moieties on Reactivity

The nitro and trifluoromethyl groups are potent electron-withdrawing groups. The nitro group exerts a strong withdrawing effect through both resonance (mesomeric, -M) and induction (-I), significantly reducing the electron density at the ortho and para positions relative to itself. The trifluoromethyl group is one of the strongest electron-withdrawing groups, acting primarily through a powerful negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. nih.gov In contrast, the acetamido group is an activating group, capable of donating electron density to the aromatic ring through resonance (+M), which generally directs electrophilic attack to its ortho and para positions.

In 4-Nitro-2-(trifluoromethyl)acetanilide, the strong deactivating effects of the -NO₂ and -CF₃ groups dominate, rendering the aromatic ring highly electron-deficient. This deactivation makes the molecule less susceptible to electrophilic aromatic substitution than benzene (B151609) or acetanilide (B955). Conversely, the electron-poor nature of the ring makes it a prime candidate for nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the electron-withdrawing groups.

Steric hindrance also plays a critical role. nih.gov The trifluoromethyl group, positioned ortho to the acetamido group, creates significant steric bulk. This can hinder the approach of reagents to the adjacent positions and may force the acetamido group out of the plane of the benzene ring, which can reduce the extent of its +M effect. researchgate.netresearchgate.net Similarly, the nitro group can exert steric effects on adjacent substituents. researchgate.net This combination of steric and electronic factors dictates the regioselectivity and rate of reactions involving the molecule. researchgate.netrsc.org

SubstituentPositionInductive Effect (-I/+I)Resonance Effect (-M/+M)Overall Effect on Ring
-NHCOCH₃ (Acetamido)1-I (weak)+M (strong)Activating / Ortho, Para-directing
-CF₃ (Trifluoromethyl)2-I (very strong)NoneDeactivating / Meta-directing
-NO₂ (Nitro)4-I (strong)-M (strong)Deactivating / Meta-directing

Elucidation of Reaction Pathways and Transformation Mechanisms

The nitro group is a versatile functional group that can be reduced to several other oxidation states, most commonly to an amine. wikipedia.org The reduction of the nitro group in this compound to form 4-Amino-2-(trifluoromethyl)acetanilide is a key transformation. Due to the high electron deficiency of the aromatic ring, initial microbial and chemical transformations are often characterized by reductive reactions. nih.gov A variety of reagents can accomplish this transformation, with the choice of reagent sometimes allowing for the isolation of intermediate products like hydroxylamines or azo compounds. wikipedia.org

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org These methods are generally clean and efficient. Another common approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). wikipedia.orgrsc.org These reactions proceed via a series of single-electron transfers from the metal. Other reducing agents like sodium hydrosulfite or sodium sulfide (B99878) can also be employed, sometimes offering selectivity in the presence of other reducible functional groups. wikipedia.org

Reagent/MethodTypical ProductGeneral Conditions
H₂, Pd/C or PtO₂Amine (-NH₂)Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate)
Fe / HCl or Acetic AcidAmine (-NH₂)Refluxing in acidic medium
SnCl₂ / HClAmine (-NH₂)Concentrated HCl, often at room temperature
Zinc (Zn) / NH₄ClHydroxylamine (B1172632) (-NHOH)Aqueous ammonium (B1175870) chloride solution
Sodium Hydrosulfite (Na₂S₂O₄)Amine (-NH₂)Aqueous or alcoholic solution

The trifluoromethyl group itself is generally considered chemically inert under many reaction conditions. The carbon atom of the -CF₃ group is highly electrophilic due to the strong inductive pull of the three fluorine atoms. However, direct nucleophilic attack on this carbon is challenging because it would require the displacement of a fluoride (B91410) ion, which is a poor leaving group, and because the C-F bond is exceptionally strong. nih.gov Therefore, the -CF₃ group does not typically react with common nucleophiles.

Similarly, the -CF₃ group is unreactive toward electrophiles. Its primary role is to act as a powerful "spectator" group that deactivates the aromatic ring. However, the term "electrophilic trifluoromethylation" refers to reactions where an electrophilic "CF₃⁺" source is used to add a trifluoromethyl group to a nucleophilic substrate. Conversely, "nucleophilic trifluoromethylation" involves a nucleophilic "CF₃⁻" source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), reacting with an electrophile. nih.govdntb.gov.ua For this compound, the reactivity of the existing -CF₃ group falls outside these categories and is primarily explored through C-F bond activation strategies. The nitro group can, in some contexts, act as a masked electrophile, but this reactivity is typically associated with nitroalkanes reacting with specific biological residues. nih.gov

The acetamido group of this compound can be hydrolyzed to yield the corresponding amine, 4-nitro-2-(trifluoromethyl)aniline. Amide hydrolysis is a fundamentally important transformation, but the resonance stabilization of the amide bond makes it kinetically stable, often requiring aggressive conditions for cleavage. researchgate.netyoutube.com

The reaction typically proceeds under either strong acidic or strong basic conditions with heating. youtube.com

Acid-catalyzed hydrolysis: This involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The presence of the strongly electron-withdrawing -NO₂ and -CF₃ groups on the ring would further increase the electrophilicity of the carbonyl carbon. However, these groups also decrease the basicity of the amide nitrogen, potentially affecting the reaction equilibrium.

Base-promoted hydrolysis (saponification): This involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. This is generally an irreversible process as the final step involves an acid-base reaction to form a carboxylate salt. Studies on the deacylation of substituted para-nitro-acetanilides show that electronic effects from substituents play a significant role in determining the reaction rate. researchgate.net

ConditionTypical ReagentsMechanism
AcidicAqueous H₂SO₄ or HCl, Heat (Δ)Protonation of carbonyl oxygen followed by nucleophilic attack of water.
BasicAqueous NaOH or KOH, Heat (Δ)Nucleophilic attack of hydroxide ion on the carbonyl carbon.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. rsc.org However, the functionalization of trifluoromethyl groups represents an important strategy for synthesizing partially fluorinated molecules. baranlab.orgnih.gov Recent advances have provided several methods for the C-F bond functionalization of trifluoromethylarenes.

One major strategy involves transition-metal catalysis. For instance, a combination of palladium and copper catalysts has been shown to selectively activate a single C-F bond in ArCF₃ compounds, leading to monodefluorination to produce ArCF₂H products under relatively mild conditions. nih.gov This approach offers a pathway to difluoromethylated arenes, which are of high value in medicinal chemistry.

Another strategy employs electrochemistry. An electrochemical trihydrodefluorination (e-THDF) method can break the highly stable C-F bonds in trifluoromethyl arenes to form the corresponding methyl arene (ArCH₃). rsc.org This "green" approach uses in situ generated Lewis acidic silyl (B83357) cations to mediate fluoride abstraction. rsc.org

Radical-based methods have also emerged as a powerful tool. Strategies involving a spin-center shift can trigger C-F bond scission in trifluoroacetamides and trifluoroacetates, allowing for the sequential and controllable replacement of one or two fluorine atoms. nih.gov These methods generate difluoro- and monofluoroalkyl radicals that can be trapped with various reagents to create diverse fluorinated products. nih.gov

StrategyTypical Reagents/CatalystsTransformationReference
Catalytic MonodefluorinationPalladium and Copper co-catalystsAr-CF₃ → Ar-CF₂H nih.gov
Electrochemical DefluorinationSilyl cations (electrochemically generated)Ar-CF₃ → Ar-CH₃ rsc.org
Sequential Radical FunctionalizationPhotoredox or radical initiatorsAr-CF₃ → Ar-CF₂-R → Ar-CF-R₂ nih.gov

Advanced Analytical and Spectroscopic Characterization in 4 Nitro 2 Trifluoromethyl Acetanilide Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Nitro-2-(trifluoromethyl)acetanilide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amide proton (N-H), and the methyl (CH₃) protons. The aromatic region would display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strongly electron-withdrawing, which deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield). The acetamido (-NHCOCH₃) group has a different electronic effect. The expected chemical shifts and multiplicities are based on analyses of similar structures, such as 2'-nitroacetanilide (B1216642) and 4'-nitroacetanilide. chemicalbook.comchemicalbook.com For instance, the amide proton typically appears as a broad singlet far downfield, while the methyl protons of the acetyl group appear as a sharp singlet upfield. uni-tuebingen.dechegg.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found far downfield. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. The carbon atom bonded to the trifluoromethyl group will be significantly affected, and its signal may show coupling with the fluorine atoms (¹³C-¹⁹F coupling). The methyl carbon appears at the highest field (lowest chemical shift). uni-tuebingen.de

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic CH~7.5 - 8.8Doublet, Doublet of DoubletsProtons on the phenyl ring
Amide NH~9.0 - 10.5Broad SingletN-H of the acetamido group
Methyl CH₃~2.2SingletCH₃ of the acetamido group

Note: Expected values are based on analogous compounds like nitroacetanilides. Actual values may vary. chemicalbook.comchemicalbook.comuni-tuebingen.de

Carbon (¹³C) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl C=O~168 - 172Carbonyl carbon of the acetamido group
Aromatic C~115 - 150Carbons of the phenyl ring
Aromatic C-CF₃~120 - 130 (quartet due to C-F coupling)Carbon attached to the CF₃ group
Aromatic C-NO₂~140 - 150Carbon attached to the NO₂ group
Methyl CH₃~25Methyl carbon of the acetamido group

Note: Expected values are based on analogous compounds and general substituent effects. uni-tuebingen.dehmdb.ca

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. thermofisher.comeag.com These techniques are complementary and provide a detailed "fingerprint" of the functional groups present in this compound, offering insights into bonding and molecular interactions. spectroscopyonline.comresearchgate.net

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. researchgate.net Key functional groups in this compound have characteristic absorption bands. The N-H stretch of the amide group appears as a sharp band, while the C=O (Amide I) stretch is a very strong absorption. nih.gov The nitro group exhibits two distinct, strong stretching vibrations: an asymmetric and a symmetric stretch. The trifluoromethyl group also has strong, characteristic C-F stretching absorptions.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) that interacts with molecular vibrations. thermofisher.com While some vibrations are strong in FTIR, others are more prominent in Raman spectra, and vice-versa, providing complementary data. For this molecule, aromatic C=C stretching vibrations and the symmetric stretch of the nitro group are typically strong in the Raman spectrum. spectroscopyonline.com

Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Assignment
N-H Stretch3250 - 33503250 - 3350Amide N-H bond
Aromatic C-H Stretch3000 - 31003000 - 3100Aromatic C-H bonds
C=O Stretch (Amide I)1660 - 16901660 - 1690Amide carbonyl group
N-H Bend (Amide II)1530 - 1560Weak or absentAmide N-H bending
Asymmetric NO₂ Stretch1500 - 15501500 - 1550Asymmetric stretch of the nitro group
Symmetric NO₂ Stretch1330 - 13701330 - 1370Symmetric stretch of the nitro group
C-F Stretch1100 - 13001100 - 1300C-F bonds of the trifluoromethyl group

Note: Wavenumbers are typical ranges for the specified functional groups and are based on data from similar aromatic nitro compounds and trifluoromethyl-substituted molecules. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. nih.gov

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a unique fingerprint that helps to confirm the molecular structure.

Common fragmentation pathways for aromatic nitro compounds involve the loss of NO, NO₂, or O atoms. youtube.commiamioh.edu Amides frequently cleave at the C-N bond or undergo rearrangement. The presence of the trifluoromethyl group can also lead to specific fragmentation pathways. The analysis of these fragments allows researchers to piece together the structure of the parent molecule. nih.gov

Ion m/z (Expected) Identity/Origin
[M]⁺248Molecular Ion (C₉H₇F₃N₂O₃)
[M - CH₂CO]⁺206Loss of a ketene (B1206846) molecule
[M - NO₂]⁺202Loss of the nitro group
[M - COCH₃]⁺205Cleavage of the amide bond (loss of acetyl group)
[C₆H₃(CF₃)(NO₂)]⁺191Fragment corresponding to the aromatic ring after amide cleavage

Note: The expected m/z values are calculated based on the chemical formula. The relative intensities of these peaks can vary depending on the MS conditions. youtube.comlibretexts.org

Chromatographic Techniques for Purity and Separation Studies (HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the separation and purification of non-volatile and thermally sensitive compounds. For a polar molecule like this compound, reversed-phase HPLC is commonly employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is well-suited for detection, as the aromatic nitro-compound strongly absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. bibliotekanauki.pl This technique is suitable for volatile and thermally stable compounds. This compound would be passed through a capillary column (e.g., with a nonpolar or medium-polarity stationary phase) in a heated gas stream. ajrconline.org The separated components then enter the mass spectrometer, which provides both identification based on the fragmentation pattern and quantification. GC-MS is particularly effective for identifying and quantifying trace-level impurities. bibliotekanauki.plajrconline.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Polymorphism

For this compound, single-crystal XRD analysis would reveal the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. researchgate.netresearchgate.net This information provides an unambiguous confirmation of the molecular structure in the solid state and details about intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the oxygen atoms of the nitro or carbonyl groups, which dictate the crystal packing. nih.govmdpi.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. researchgate.net It is a valuable tool for phase identification, assessing sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, making PXRD a critical tool in materials science and pharmaceutical development. ugm.ac.id

Computational and Theoretical Chemistry Studies on 4 Nitro 2 Trifluoromethyl Acetanilide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of many-body systems. For a molecule like 4-Nitro-2-(trifluoromethyl)acetanilide, DFT calculations can elucidate a variety of fundamental properties.

Molecular Geometry and Electronic Properties: DFT calculations are employed to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can reveal how the electron-withdrawing nature of the nitro (-NO2) and trifluoromethyl (-CF3) groups influences the geometry of the benzene (B151609) ring and the acetanilide (B955) side chain. For instance, studies on related substituted acetanilides have shown that such substituents can affect the planarity of the amide group relative to the aromatic ring. iucr.org

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO is often associated with the electron-accepting ability of nitroaromatic compounds. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, such as hyperconjugation, which contributes to its stability.

Spectroscopic Analysis: DFT is also a valuable tool for predicting spectroscopic properties. Theoretical calculations of vibrational frequencies (IR and Raman) for related molecules, such as m-trifluoromethylthioacetanilide, have been used to analyze and assign experimental spectra, providing a deeper understanding of the molecule's vibrational modes. researchgate.net Similarly, electronic transitions can be predicted to help interpret UV-Visible spectra.

A summary of properties that can be derived from DFT calculations is presented in the table below.

Property CalculatedSignificance for this compound
Optimized GeometryPredicts the most stable 3D structure, including bond lengths and angles.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic PotentialIdentifies sites for electrophilic and nucleophilic attack and hydrogen bonding.
Atomic ChargesQuantifies the electron distribution among atoms, influenced by the -NO2 and -CF3 groups.
Vibrational FrequenciesAids in the interpretation of experimental IR and Raman spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its dynamic behavior, conformational flexibility, and interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: While DFT provides a static picture of the most stable conformation, MD simulations explore the conformational landscape of the molecule at a given temperature. The acetanilide linkage allows for rotation around several bonds, and the bulky trifluoromethyl group can create steric hindrance that influences the preferred orientation of the side chain relative to the aromatic ring. acs.org Studies on similar substituted anilines have highlighted the significant impact of substituents on conformational preferences. acs.org MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them.

Intermolecular Interactions: In a biological context, understanding how a molecule interacts with its environment is key. MD simulations can model this compound in a solvent (like water) or placed within the active site of a protein. These simulations can reveal:

Solvation Effects: How water molecules arrange around the solute and the stability of these hydration shells.

Binding Dynamics: The stability of the molecule within a binding pocket, the specific hydrogen bonds, and van der Waals interactions that are formed, and the energy associated with this binding. Research on other nitro-substituted compounds has utilized MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com As a nitroaromatic compound (NAC), this compound falls into a class of chemicals for which numerous QSAR studies have been conducted, particularly concerning their toxicity. nih.govresearchgate.netnih.gov

Descriptor Calculation: To build a QSAR model, molecular descriptors are calculated for a set of similar compounds with known activities. These descriptors quantify various aspects of the molecule's structure and properties. For a compound like this compound, relevant descriptors would include:

Physicochemical Descriptors: Such as LogP (hydrophobicity), molecular weight, and molar refractivity.

Electronic Descriptors: Often derived from quantum chemical calculations (like DFT), including HOMO/LUMO energies, dipole moment, and atomic charges. mdpi.com

Topological and 3D Descriptors: That describe molecular size, shape, and branching.

Model Development and Application: Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a mathematical equation linking the descriptors to the biological activity (e.g., toxicity or inhibitory concentration). mdpi.comresearchgate.net

For NACs, QSAR studies have frequently identified descriptors like hydrophobicity and the energy of the LUMO (E-LUMO) as being critical for predicting toxicity. mdpi.comnih.gov The presence of the electron-withdrawing nitro and trifluoromethyl groups in this compound would significantly influence these electronic descriptors. Although specific QSAR models including this exact molecule were not found, existing models for NACs could be used to predict its potential toxicity based on its calculated descriptors. mdpi.comnih.gov This predictive power is crucial in early-stage drug discovery and toxicology screening for designing new ligands with desired activity and reduced toxicity.

The table below summarizes key descriptors used in QSAR studies of nitroaromatic compounds.

Descriptor TypeExampleRelevance to Nitroaromatic Compounds
ElectronicE-LUMORelates to the ability to accept electrons, a key step in the mechanism of mutagenicity for many NACs. mdpi.com
HydrophobicityLogPGoverns the transport of the compound through biological membranes to its site of action. nih.gov
Steric/TopologicalMolar RefractivityDescribes the volume and polarizability of the molecule, influencing binding interactions.
Quantum ChemicalPartial Atomic ChargeCan indicate specific atoms involved in electrostatic interactions with biological targets. mdpi.com

Prediction of Reactivity and Reaction Mechanisms through Computational Approaches

Computational methods are instrumental in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For this compound, these approaches can provide a detailed understanding of how the molecule might behave in chemical reactions.

Reactivity Indices: Based on DFT calculations, several reactivity indices can be computed to predict the most likely sites for chemical attack:

Fukui Functions: These indices identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Local Softness and Hardness: These concepts help in predicting the behavior of different sites within the molecule according to Pearson's Hard and Soft Acids and Bases (HSAB) principle.

The acetanilide moiety is an activated benzene ring, while the nitro and trifluoromethyl groups are strongly deactivating. Computational analysis can quantify the net effect of these competing influences on the reactivity of the aromatic ring towards, for example, further electrophilic aromatic substitution.

Reaction Mechanism Elucidation: Computational chemistry allows for the mapping of entire reaction pathways. For instance, the mechanism of nitration of acetanilide involves the formation of a nitronium ion and its subsequent attack on the benzene ring. researchgate.netblogspot.comblogspot.com A computational study could model this process for this compound's precursors. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers for different potential pathways. This helps in understanding reaction kinetics and predicting the major products of a reaction under specific conditions. Studies on related nitroacetamides have used computational methods to investigate C-H acidity and tautomerism, which are key aspects of their reactivity. mdpi.com

Research Applications and Biological Activities of 4 Nitro 2 Trifluoromethyl Acetanilide and Its Derivatives

Role in Pharmaceutical Sciences and Medicinal Chemistry Research

The scaffold of 4-Nitro-2-(trifluoromethyl)acetanilide is of significant interest in pharmaceutical sciences and medicinal chemistry due to the presence of key functional groups known to impart desirable pharmacological properties. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but possesses unique properties; it is highly lipophilic, metabolically stable, and a strong electron-withdrawing group. nih.gov The inclusion of a trifluoromethyl moiety in a molecule can enhance its binding affinity to target proteins, improve its metabolic stability by blocking oxidative metabolism, and increase its bioavailability. nih.gov

The nitro (NO2) group is also a critical pharmacophore. nih.gov It is a strong electron-withdrawing group that can influence the electronic properties of a molecule, favoring interactions with biological targets. nih.gov Nitro-containing compounds have been investigated for a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. nih.gov The mechanism often involves the reduction of the nitro group within cells to produce reactive nitrogen species that can induce cellular damage, a principle exploited in antimicrobial and anticancer agents. nih.gov The combination of the acetanilide (B955) backbone with both trifluoromethyl and nitro groups creates a versatile platform for developing new therapeutic agents with a range of potential biological activities. ontosight.ainih.gov

Development of Novel Pharmaceutical Agents and Drug Candidates

The this compound structure serves as a valuable building block or intermediate in the synthesis of more complex molecules designed as novel pharmaceutical agents. Its derivatives have been explored for various therapeutic applications. For instance, the N-phenylcinnamamide skeleton, which can be derived from related anilines, is considered a "privileged scaffold" for developing multi-target agents. mdpi.com

Researchers have incorporated the 4-nitro-2-(trifluoromethyl)phenyl moiety into various heterocyclic systems to generate new drug candidates. One such example is the development of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives. nih.gov In these efforts, the core aniline (B41778) structure is used to build more elaborate molecules with specific biological targets. nih.gov Similarly, salicylanilide-based peptidomimetics have been synthesized using substituted anilines, including those with trifluoromethyl groups, leading to compounds with potent antimicrobial activities. mdpi.com These examples highlight how the fundamental structure of this compound is leveraged in medicinal chemistry to design and synthesize new chemical entities with therapeutic potential.

Investigation of Biological Activities and Molecular Targets

The antibacterial potential of compounds derived from the 4-nitro-2-(trifluoromethyl)aniline scaffold has been a key area of research. Studies have shown that these derivatives can be effective against a range of bacteria, including drug-resistant strains.

Pyrazole Derivatives : A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov One compound featuring a fluoro and nitro substitution in the aniline moiety demonstrated moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another dichloro-substituted derivative was identified as one of the most potent in the series, inhibiting Staphylococcus epidermidis and Enterococcus faecium with MIC values of 1.56 and 0.78 μg/mL, respectively. nih.gov Investigations into the mechanism suggested that these compounds may have targets that produce a global effect on bacterial cell function rather than inhibiting a single specific pathway. nih.gov

Salicylanilide-Based Peptidomimetics : In another study, salicylanilide-based peptidomimetics were prepared, incorporating a 4-(trifluoromethyl)aniline (B29031) core. mdpi.com Several of these diamide (B1670390) compounds exhibited high antistaphylococcal activity, with MICs against S. aureus and MRSA isolates ranging from 0.070 to 8.95 μM. mdpi.com Specifically, compounds with bulky and lipophilic linkers between the salicyl and 4-CF3-anilide portions of the molecule were found to be the most active. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound TypeBacterial StrainActivity (MIC)
N-(trifluoromethyl)phenyl substituted pyrazoleMRSA6.25 μg/mL
Dichloro-substituted pyrazole anilineS. epidermidis1.56 μg/mL
Dichloro-substituted pyrazole anilineE. faecium0.78 μg/mL
Salicylanilide Peptidomimetic (Diamide)S. aureus (MRSA)0.070 - 8.95 μM

The structural features of this compound are also relevant to the development of antifungal agents. Both the trifluoromethyl and nitro groups are found in various compounds with known antifungal properties.

Fluorinated Chalcones : Research into chalcones bearing trifluoromethyl and trifluoromethoxy substituents has demonstrated their potential as antimicrobial agents. mdpi.com These compounds were tested against pathogenic fungal strains, including Candida albicans and Aspergillus niger. mdpi.com The study found that the presence of these fluorine-containing groups contributed to the antifungal activity. mdpi.com For instance, one trifluoromethoxy-substituted chalcone (B49325) exhibited potency equal to the standard drug fluconazole (B54011) against C. albicans, with a zone of inhibition of 19 mm. mdpi.com

Nitroacridine Derivatives : The nitro group is a key component in other classes of antifungal compounds. For example, novel 1-nitroacridine derivatives have been synthesized and shown to target yeast topoisomerase II and overcome fluconazole resistance in C. albicans. nih.gov One such derivative exhibited antifungal activity against fluconazole-resistant strains with MIC values in the range of 16-64 μg/mL. nih.gov This highlights the general potential of the nitro-aromatic scaffold in antifungal drug discovery.

Derivatives containing the nitro and trifluoromethyl phenyl structure have been investigated for their anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory pathways and mediators.

Modulation of Cytokine Production : Research on nitro-porphyrins has shown that these molecules can significantly decrease inflammation. researchgate.net In an in vitro assay using macrophages stimulated with lipopolysaccharide (LPS), a test compound increased the production of the anti-inflammatory cytokine IL-10 while decreasing the production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6. researchgate.net This modulation of cytokine balance is a key mechanism for controlling inflammation.

NF-κB Pathway Inhibition : The NF-κB signaling pathway is a critical regulator of inflammation. Some studies have shown that compounds can exert anti-inflammatory effects by inhibiting this pathway. mdpi.com For example, after stimulation with LPS, certain N-arylcinnamanilides containing a 2-CF3-4-F substitution showed attenuation of NF-κB activity. mdpi.com

The development of anticancer agents based on the this compound scaffold is an active area of research, with studies focusing on the cytotoxic effects of its derivatives against various cancer cell lines.

Thiazolo[4,5-d]pyrimidine (B1250722) Derivatives : A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was synthesized and evaluated for in vitro cytotoxicity. nih.gov The combination of the trifluoromethyl group and the thiazolo[4,5-d]pyrimidine structure was expected to yield potent anticancer compounds. One derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) ontosight.ainih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active among the synthesized compounds when screened against a panel of human cancer cell lines. nih.gov

Adamantane-Type Derivatives : Chiral trifluoromethyl β-nitroamines have been used as precursors to synthesize a series of adamantane-type compounds. frontiersin.org These final compounds were evaluated for their anticancer activities against liver cancer (HepG2) and melanoma (B16F10) cell lines, with six compounds showing promising efficacy for potential further development. frontiersin.org

Acetanilide Derivatives in Leukemia : A study investigated the anti-cancer effect of acetanilide derivatives on human leukemia K562 cells. researchgate.net The results indicated that the derivatives had a strong, concentration-dependent cytotoxic effect on the K562 cell line, primarily through the induction of apoptosis. researchgate.net

Table 2: Anticancer Activity of Selected Derivative Compound Classes

Compound ClassCancer Cell LineObserved Effect
Thiazolo[4,5-d]pyrimidinesNCI-60 PanelIdentified as most active in the series
Adamantane-type compoundsHepG2 (Liver Cancer)Potent anticancer activity
Adamantane-type compoundsB16F10 (Melanoma)Potent anticancer activity
Acetanilide derivativesK562 (Leukemia)Cytotoxic effects via apoptosis
Salicylanilide PeptidomimeticsTHP-1 (Leukemia)IC50 ranged from 1.4 to >10 µM

Impact of Trifluoromethylation on Drug Lipophilicity and Pharmacokinetics

The introduction of a trifluoromethyl group into a molecule can significantly alter its pharmacokinetic profile, primarily by modulating its lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is highly lipophilic due to the replacement of hydrogen atoms with more electronegative fluorine atoms. This increased lipophilicity can enhance the ability of a drug to cross biological membranes, such as the blood-brain barrier, leading to improved bioavailability and efficacy.

The high electronegativity of the fluorine atoms in the −CF₃ group also creates a strong dipole moment, which can influence how a drug molecule interacts with its biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group metabolically stable. This stability can protect the drug from degradation by metabolic enzymes, thereby prolonging its half-life in the body. The steric bulk of the trifluoromethyl group can also play a role in drug-receptor interactions, potentially leading to increased binding affinity and selectivity. The table below summarizes the general effects of trifluoromethylation on key pharmacokinetic parameters.

ParameterImpact of TrifluoromethylationRationale
Lipophilicity (logP) Generally IncreasedThe fluorine atoms are more lipophilic than hydrogen atoms.
Membrane Permeability EnhancedIncreased lipophilicity facilitates passage through lipid bilayers.
Metabolic Stability IncreasedThe high strength of the C-F bond resists enzymatic cleavage.
Binding Affinity Can be IncreasedThe electronegativity and steric bulk can lead to stronger interactions with target receptors.
Bioavailability Often ImprovedA combination of enhanced permeability and metabolic stability.

Utilization in Agrochemical Research and Development

The unique properties imparted by the trifluoromethyl group are also highly valuable in the field of agrochemicals. Many modern herbicides, insecticides, and fungicides contain this functional group to enhance their efficacy and selectivity. While this compound itself is not a commercial agrochemical, its structural motifs, particularly the trifluoromethyl and nitro-substituted aniline core, are found in several active compounds.

Trifluoromethyl- and nitro-substituted anilines are crucial intermediates in the synthesis of a variety of agrochemicals. chemimpex.comchemimpex.com A prominent class of herbicides that share structural similarities are the dinitroanilines. wikipedia.org One of the most well-known examples is Trifluralin, which is 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline. wikipedia.orgresearchgate.net This pre-emergent herbicide functions by inhibiting root growth in susceptible weeds. wikipedia.org The synthesis of such compounds often involves the nitration of a trifluoromethyl-substituted aniline derivative.

The presence of the trifluoromethyl group in these herbicides contributes to their potency and soil persistence. The electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the molecule's herbicidal activity. Derivatives of trifluoromethyl aniline are also used as key intermediates in the production of insecticides, such as Fipronil, and in the synthesis of veterinary anti-inflammatory drugs. nbinno.comgoogle.comgoogle.com The general synthetic utility of trifluoromethyl anilines in agrochemical development underscores the importance of compounds like this compound as potential precursors or structural analogs in the design of new and effective crop protection agents.

Contributions to Advanced Materials Science and Engineering

The incorporation of trifluoromethyl groups into polymers and other materials can lead to significant enhancements in their properties. While specific research on this compound in materials science is not widely documented, the broader class of trifluoromethyl-substituted aromatic compounds has been explored for various applications.

Trifluoromethyl groups are known to enhance the thermal and chemical stability of polymers. nasa.gov The strong C-F bonds contribute to a material's resistance to degradation at high temperatures and in harsh chemical environments. Furthermore, the fluorine content can lower the material's dielectric constant, making trifluoromethylated polymers attractive for use in microelectronics as insulating layers. nasa.gov These polymers may also exhibit increased hydrophobicity, which is beneficial for creating water-repellent surfaces and coatings. The synthesis of such polymers could potentially involve the use of monomers derived from trifluoromethylated anilines. The nitro group in this compound could also be chemically modified to introduce other functionalities, allowing for the creation of a diverse range of monomers for polymerization.

Application in Dyes and Pigments Research for Colorant Development

Nitroanilines have historically served as important precursors in the synthesis of azo dyes. nih.govwikipedia.org Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (−N=N−) that connects two aromatic rings. The synthesis of these dyes typically involves a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. nih.govunb.cayoutube.com

While the acetamido group in this compound would first need to be hydrolyzed to yield the corresponding aniline, the resulting 4-nitro-2-(trifluoromethyl)aniline could then serve as the diazo component in the synthesis of an azo dye. The presence of both the electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring would influence the electronic properties of the resulting diazonium salt and, consequently, the color of the final dye. The trifluoromethyl group, in particular, could enhance the dye's lightfastness and stability due to the strength of the C-F bond. The table below outlines the general steps for the potential synthesis of an azo dye from a 4-nitro-2-(trifluoromethyl)aniline precursor.

StepProcessDescription
1 HydrolysisThe acetamido group (-NHCOCH₃) of this compound is converted to an amino group (-NH₂) to yield 4-nitro-2-(trifluoromethyl)aniline.
2 DiazotizationThe resulting aniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. unb.cayoutube.com
3 CouplingThe diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline, to form the azo dye. nih.govyoutube.com

Structure Activity Relationship Sar Elucidation and Molecular Design Principles

Correlating Structural Modulations with Biological Efficacy

The biological activity of 4-Nitro-2-(trifluoromethyl)acetanilide is intrinsically linked to its chemical architecture. As a scaffold for non-steroidal antiandrogens, its interaction with the androgen receptor (AR) is paramount. The 4-nitro and 2-trifluoromethyl substituents on the aniline (B41778) ring are critical for this antagonistic activity.

Research into analogs has demonstrated that modifications to this core structure can significantly impact biological efficacy. For instance, in a series of 4-nitro-3-trifluoromethyldiphenylamines, which share the key phenyl ring substitutions, variations in the second phenyl ring's substituents led to marked differences in androgen receptor binding affinity.

One study synthesized a series of these diphenylamine (B1679370) derivatives and tested their relative binding affinity (RBA) to the androgen receptor, using testosterone (B1683101) as a reference. The findings revealed that the position of a hydroxyl group on the second phenyl ring was a key determinant of affinity. A 2-hydroxy-substituted analog demonstrated a higher RBA to the androgen receptor than the active metabolite of Flutamide (B1673489), hydroxyflutamide. nih.gov Conversely, moving the hydroxyl group to the 3 or 4-position, or N-methylation, resulted in a decrease in AR affinity. nih.gov

CompoundModificationRelative Binding Affinity (RBA) to Androgen Receptor (%)
2-Hydroxy-4'-nitro-3'-trifluoromethyldiphenylamine2-OH substitution6.5
Hydroxyflutamide (Reference)-4.5
3-Hydroxy Analog3-OH substitutionDecreased
4-Hydroxy Analog4-OH substitutionDecreased
N-Methylated AnalogN-methylationDecreased

Furthermore, the acyl group attached to the aniline nitrogen in the acetanilide (B955) structure plays a crucial role. A study focused on replacing the nitro group with a boronic acid functionality in the broader 4-nitro-3-trifluoromethylanilide scaffold highlighted the importance of the acyl part in determining the compound's effectiveness. Variations in the acyl group, along with other structural modifications, were explored to develop new antiandrogens. rsc.org

Rational Design Strategies for Optimizing this compound Analogs

The rational design of analogs of this compound is guided by a deep understanding of its interaction with the androgen receptor. A primary strategy involves bioisosteric replacement, where functional groups are substituted with others that have similar physical or chemical properties, with the aim of enhancing activity or reducing toxicity.

One such approach has been the replacement of the nitro group. While essential for activity, the nitro group can sometimes be associated with toxicity. In an effort to develop less toxic compounds, researchers have designed analogs where the nitro group is replaced by a boronic acid functionality. rsc.org This modification led to the discovery of a compound that was more effective against the LAPC-4 prostate cancer cell line than standard antiandrogens like flutamide and bicalutamide, and importantly, it exhibited lower toxicity against a non-cancerous cell line. rsc.org

Another key design strategy focuses on modifying the acyl moiety to improve binding affinity and pharmacokinetic properties. The overarching goal is to create compounds that can effectively antagonize the androgen receptor, even in cases of resistance to current therapies. This involves synthesizing a library of derivatives with diverse acyl groups and evaluating their biological activity.

Computational methods, such as in-silico design and molecular docking, are integral to these rational design strategies. These tools allow for the virtual screening of large numbers of potential analogs, predicting their binding affinity and interaction with the androgen receptor before undertaking costly and time-consuming synthesis. ijpsr.com This approach helps to prioritize candidates for synthesis and biological testing.

Pharmacophore Modeling and Ligand-Receptor Interaction Studies

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For this compound and its analogs, a pharmacophore model for androgen receptor antagonism would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

The development of a pharmacophore model for anti-androgen receptor drugs can be based on a set of known active ligands. ijpsr.com This model then serves as a 3D query for screening virtual libraries of compounds to identify new potential antagonists. dovepress.com

Ligand-receptor interaction studies, primarily through molecular docking simulations, provide detailed insights into how these molecules bind to the androgen receptor at an atomic level. These studies have revealed that the binding of flutamide analogs occurs within a specific pocket of the receptor. A common and crucial interaction involves the amino acid residue Valine 746, which plays a key role in the activity and binding affinity of these compounds. ijpsr.com

Molecular docking studies can predict the binding orientation and affinity (docking score) of designed analogs. For instance, in an in-silico study of flutamide analogs, docking scores ranged from -7.76 to -9.75 Kcal/mol, indicating strong binding to the androgen receptor. ijpsr.com These computational models also help to rationalize the observed structure-activity relationships. For example, they can illustrate how a specific modification, such as the introduction of a hydroxyl group at a particular position, can lead to the formation of an additional hydrogen bond with a key amino acid residue in the receptor's binding site, thereby increasing affinity.

The integration of pharmacophore modeling and molecular docking provides a robust platform for the rational design of novel and more effective analogs of this compound, paving the way for the development of next-generation therapeutics.

Environmental Impact and Bioremediation Research of Fluorinated Acetanilides

Studies on Environmental Fate and Degradation Pathways of Fluorinated Compounds

The environmental persistence of fluorinated compounds, including fluorinated acetanilides, is a significant concern. The defining feature of these molecules is the carbon-fluorine (C-F) bond, which is exceptionally strong and stable, making them resistant to natural degradation processes. nih.gov

Key Factors Influencing Environmental Fate:

C-F Bond Stability : The trifluoromethyl (-CF3) group, in particular, renders molecules recalcitrant to environmental degradation. This stability means that compounds like 4-Nitro-2-(trifluoromethyl)acetanilide are likely to persist in soil and water for extended periods. nih.gov

Recalcitrance of Nitroaromatic Compounds : The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, makes nitroaromatic compounds resistant to oxidative degradation. This property contributes to their accumulation in the environment. researchgate.net

Biodegradation Potential : Microbial degradation is a crucial factor in the environmental fate of acetanilide (B955) herbicides. nih.gov However, the biodegradation of highly fluorinated compounds is often partial and cometabolic, with the cleavage of the aromatic ring being a slow or insignificant process. nih.gov For instance, studies on the lampricide 3-trifluoromethyl-4-nitrophenol (TFM), a structurally related compound, show it is susceptible to both photolytic and microbial degradation. digitellinc.com

Degradation Pathways : The degradation of nitroaromatic compounds in the environment can proceed through various pathways. For example, studies on 2,4-dinitroanisole (B92663) (DNAN) show it undergoes reductive biotransformation to amino derivatives like 2-amino-4-nitroanisole. researchgate.net Similarly, 4-nitrotoluene (B166481) degradation can be initiated by the oxidation of the methyl group to form 4-nitrobenzoate, which is then further metabolized. nih.gov For fluorinated acetanilides, degradation is unlikely to proceed via direct cleavage of the C-F bond but rather through modification of other parts of the molecule.

Interactive Table: Factors Affecting Environmental Persistence

Structural FeatureImpact on Environmental FatePrimary MechanismReference
Trifluoromethyl (-CF3) GroupHigh persistence, recalcitrant to degradationHigh strength and stability of the C-F bond nih.gov
Nitro (-NO2) GroupResistance to oxidative degradationElectron-withdrawing nature stabilizes the aromatic ring researchgate.net
Acetanilide CorePotential for microbial degradation, though often partialEnzymatic action (e.g., amidases) can cleave the amide bond nih.gov

Investigation of Biotransformation and Metabolic Pathways in Biological Systems

In biological systems, fluorinated acetanilides undergo biotransformation, a process that modifies the chemical structure without necessarily leading to complete mineralization. These metabolic pathways are critical for understanding the compound's persistence and potential formation of more or less toxic byproducts.

Metabolic Reactions in Mammalian Systems:

Studies on analogous compounds in rats provide insight into the likely metabolic fate of this compound. Key biotransformation reactions include modifications to the acetanilide and aniline (B41778) structures.

N-Deacetylation : A primary metabolic route for acetanilides is the hydrolysis of the amide bond to yield the corresponding aniline. Research on 4-fluoroacetanilide (B1213217) showed that N-deacetylation was a major metabolic pathway. nih.gov

Ring Hydroxylation : The aromatic ring can be hydroxylated by cytochrome P450 enzymes. Studies on 2-trifluoromethyl acetanilide and 4-trifluoromethoxyacetanilide identified ring-hydroxylated metabolites as significant products. nih.govnih.gov

Conjugation : Following hydroxylation or deacetylation, the resulting metabolites are often conjugated with endogenous molecules like sulfate (B86663) or glucuronic acid to facilitate excretion. Major metabolites of 2-trifluoromethylaniline and its acetanilide were identified as N-glucuronides and sulfated ring-hydroxylated products. nih.gov

Microbial Biotransformation:

Microorganisms possess diverse enzymatic capabilities that can transform complex xenobiotics.

Amide Hydrolysis : Bacteria such as Rhodococcus erythropolis have been shown to convert acetanilide to aniline. researchgate.net

Nitro Group Reduction : A common microbial transformation for nitroaromatic compounds is the reduction of the nitro group to a hydroxylamine (B1172632) and subsequently to an amine. This is often a critical first step in their aerobic and anaerobic degradation.

Detoxification via Glutathione Conjugation : Acetanilide herbicides are known to be detoxified in various biological systems, including microorganisms, through conjugation with glutathione, a reaction mediated by glutathione-S-transferase. nih.gov

Interactive Table: Predicted Metabolic Pathways for this compound

Metabolic PathwayDescriptionKey Enzymes/ProcessesEvidence from Analogs
N-DeacetylationHydrolysis of the amide bond to form 4-Nitro-2-(trifluoromethyl)anilineAmidases4-fluoroacetanilide nih.gov
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to the benzene (B151609) ringCytochrome P450 monooxygenases2-trifluoromethyl acetanilide nih.gov
NitroreductionReduction of the nitro (-NO2) group to an amino (-NH2) groupNitroreductasesGeneral for nitroaromatics
ConjugationAttachment of polar molecules (e.g., sulfate, glucuronic acid) to facilitate excretionSulfotransferases, Glucuronosyltransferases4-trifluoromethoxyacetanilide nih.gov

Toxicity Mechanisms and Risk Assessment Methodologies for Nitro-Trifluoromethyl Aromatic Compounds

The toxicity of nitro-trifluoromethyl aromatic compounds is complex, arising from the combined properties of the nitro group, the trifluoromethyl group, and the aromatic amine structure.

Mechanisms of Toxicity:

Oxidative Stress : A primary mechanism of toxicity for nitroaromatic compounds involves the reduction of the nitro group. This process can generate reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like DNA, proteins, and lipids. nih.gov

Metabolic Activation : The aniline derivatives, which can be formed through the metabolism of acetanilides, are known for their toxicity. researchgate.net Metabolic activation, particularly N-hydroxylation of the amino group, can lead to the formation of highly reactive electrophilic species that bind to macromolecules, contributing to mutagenicity and carcinogenicity. researchgate.net

Mitochondrial Disruption : Structurally similar compounds like 3-trifluoromethyl-4-nitrophenol are known to exert toxicity by disrupting mitochondrial function and depleting ATP.

Recalcitrance and Bioaccumulation : The trifluoromethyl group enhances the lipophilicity and metabolic stability of a molecule. While this can be a desirable trait in pharmaceuticals, in an environmental context it contributes to the compound's persistence and potential to bioaccumulate in organisms. nih.gov

Risk Assessment Methodologies:

Assessing the risk of aromatic amines and nitroaromatics involves a multi-faceted approach.

In Silico Assessment : Computational tools can be used to predict the potential for formation of toxic or mutagenic impurities during manufacturing or degradation. acs.org These models help in identifying potential hazards early in the assessment process.

Hazard Characterization : This involves reviewing toxicological data from animal studies and in vitro tests to determine the nature of the adverse effects. For aromatic amines, a key concern is the risk of bladder cancer, which has been evaluated in occupationally exposed cohorts. nih.gov

Exposure Assessment : This step quantifies the extent of exposure to the compound through various routes (e.g., environmental contamination, occupational settings). For primary aromatic amines, migration from food contact materials is one area of concern that is rigorously studied. nih.gov

Probabilistic Risk Assessment : Techniques like Monte Carlo simulations are used to integrate data on exposure and toxicity to characterize the risk to a population. nih.gov This approach accounts for variability and uncertainty in the data, providing a more comprehensive picture of the potential health risks. The process often involves calculating hazard quotients for non-carcinogenic risks and estimating lifetime cancer risks for carcinogenic effects. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Nitro-2-(trifluoromethyl)acetanilide in laboratory settings?

  • Methodological Answer :

  • Always use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Conduct experiments in a fume hood to minimize inhalation exposure.
  • Store the compound in a cool, dry, and well-ventilated area, avoiding prolonged storage due to potential degradation .
  • Dispose of waste via certified hazardous waste handlers compliant with federal and local regulations .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve nitro and trifluoromethyl groups.
  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl groups and 1H^{1}\text{H}-NMR for nitro-substituted aromatic protons. Cross-validate with FT-IR for functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • Mass Spectrometry (MS) : Employ ESI-MS in negative ion mode for accurate molecular weight confirmation .

Q. How can researchers synthesize this compound with high yield?

  • Methodological Answer :

  • Start with 2-(trifluoromethyl)aniline. Acetylate using acetic anhydride in glacial acetic acid (60°C, 2 hours) to form the acetanilide intermediate.
  • Nitrate the intermediate with concentrated HNO3_3/H2_2SO4_4 at 0–5°C to prevent over-nitration. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Purify via recrystallization from ethanol/water (yield: ~75–85%) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Use a 2k2^k factorial design to test variables: temperature (X1_1), catalyst concentration (X2_2), and reaction time (X3_3).
  • Example: For Suzuki coupling, vary Pd(PPh3_3)4_4 (0.5–2 mol%), temperature (80–120°C), and time (12–24 hours).
  • Analyze main effects and interactions using ANOVA. Prioritize factors with p-values <0.05. Optimize via response surface methodology (RSM) .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and Fukui indices for electrophilic/nucleophilic sites.
  • Simulate transition states using Gaussian or ORCA software to identify activation barriers.
  • Cross-validate with experimental kinetic data (e.g., rate constants for reactions with amines or thiols) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?

  • Methodological Answer :

  • Case Study : If 1H^{1}\text{H}-NMR shows unexpected splitting, re-examine sample purity via HPLC. Check for residual solvents (e.g., DMSO-d6_6 peaks).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental IR spectra with NIST Chemistry WebBook reference data .
  • Apply chemometric tools (e.g., PCA) to detect outliers in multi-method datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-2-(trifluoromethyl)acetanilide
Reactant of Route 2
Reactant of Route 2
4-Nitro-2-(trifluoromethyl)acetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.